molecular formula C9H10O3 B1330702 3-Ethyl-2-hydroxybenzoic acid CAS No. 4295-51-6

3-Ethyl-2-hydroxybenzoic acid

Cat. No. B1330702
CAS RN: 4295-51-6
M. Wt: 166.17 g/mol
InChI Key: ZTGYRAPTDJTYGC-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid found in various plant materials. While the provided papers do not directly discuss 3-ethyl-2-hydroxybenzoic acid, they do provide insights into the properties and behaviors of structurally related compounds. For instance, ethyl esters of hydroxybenzoic acids are mentioned as having been extracted from plant materials and analyzed, suggesting that 3-ethyl-2-hydroxybenzoic acid could potentially be sourced or synthesized from similar origins .

Synthesis Analysis

The synthesis of related compounds, such as ethyl-3,4-dihydroxybenzoate, has been reported in the literature. This compound was found to have antioxidant properties and was extracted from the testa of peanut seeds . Another study describes the synthesis of 2-ethyl-3-hexanol p-hydroxybenzoate, which, while not the same, shares a similar ethyl-hydroxybenzoate structure . These studies suggest that the synthesis of 3-ethyl-2-hydroxybenzoic acid could potentially follow similar pathways, involving esterification reactions and possibly the use of plant-derived materials as starting points.

Molecular Structure Analysis

The molecular structure of hydroxybenzoates, including ethyl hydroxybenzoates, has been characterized using various spectroscopic methods. For example, 2-ethyl-3-hexanol p-hydroxybenzoate was characterized by infrared and ultraviolet spectroscopy, as well as thin-layer and gas-liquid chromatography . These techniques could be applied to 3-ethyl-2-hydroxybenzoic acid to determine its molecular structure, including the identification of possible stereoisomers.

Chemical Reactions Analysis

The chemical behavior of hydroxybenzoates can be complex, as demonstrated by the study of the ionization process of 3,4-dihydroxybenzoic acid. The introduction of hydroxyl groups can affect the stability of the benzene ring and influence the compound's reactivity . Although not directly related to 3-ethyl-2-hydroxybenzoic acid, these findings provide a basis for understanding how substituents like ethyl and hydroxyl groups might affect the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates have been studied, including their enthalpies of formation in the gas phase. Experimental techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, along with theoretical methods, have been used to determine these properties . Such studies are essential for understanding the stability and reactivity of 3-ethyl-2-hydroxybenzoic acid, as well as its potential applications.

Scientific Research Applications

Catalysis and Synthesis

3-Ethyl-2-hydroxybenzoic acid, also known as ethyl p-hydroxybenzoate, has been studied in the context of synthesis and catalysis. For example, its synthesis through the esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid as a catalyst was demonstrated, yielding high efficiency under specific conditions (Zhu Wan-ren, 2008).

Photodegradation Studies

Research on the photodegradation of parabens, including ethyl p-hydroxybenzoate, has shown the efficiency of certain systems in degrading these compounds. The study highlighted the importance of understanding the decomposition pathways of these compounds in environmental contexts (M. Gmurek et al., 2015).

Anticancer Research

Ethyl paraben, a derivative of ethyl p-hydroxybenzoate, has been modified for the synthesis of new molecules with potential anticancer activity. The study found that certain synthesized compounds showed significant anticancer activity, providing a basis for further exploration in this field (M. Han et al., 2020).

Biomarker Identification

Ethyl p-hydroxybenzoate has been identified as a biomarker in human exposure studies. The metabolization and elimination of parabens from the human body, including ethyl p-hydroxybenzoate, have been investigated, providing insights into human exposure levels (Lei Wang & K. Kannan, 2013).

Corrosion Inhibition

The compound has been evaluated as a potential corrosion inhibitor for stainless steel in specific environments. The study provided insights into the mechanism of inhibition and its efficiency under different conditions (L. Narváez et al., 2005).

Environmental Behavior

Research on the occurrence, fate, and behavior of parabens, including ethyl p-hydroxybenzoate, in aquatic environments, has been conducted. This research is crucial in understanding the environmental impact of these compounds, their biodegradability, and potential health effects (Camille Haman et al., 2015).

Safety And Hazards

3-Ethyl-2-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .

properties

IUPAC Name

3-ethyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYRAPTDJTYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324990
Record name 3-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-hydroxybenzoic acid

CAS RN

4295-51-6
Record name NSC408142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-hydroxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Hopper, PJ Chapman - Biochemical Journal, 1971 - portlandpress.com
… Ethylgentisic acid was obtained by first carboxylating 2-ethylphenol, by the method of Jones (1958), to give 3-ethyl-2-hydroxybenzoic acid which crystallized from water as white needles…
Number of citations: 105 portlandpress.com
M Sakai, Y Tomiyama, JF Mori, RA Kanaly - International Biodeterioration & …, 2022 - Elsevier
… Analytical standards of 1-naphthoic acid, napththelene-1,2-diol and 3-ethyl-2-hydroxybenzoic acid in methanol were analyzed under identical LC/ESI(−)-MS(/MS) conditions. …
Number of citations: 2 www.sciencedirect.com
AS Lindsey, H Jeskey - Chemical reviews, 1957 - ACS Publications
The Kolbe-Schmitt reaction has been a standard procedure for the preparation of aromatic hydroxy acids for over ninety years. In general, substitution occurs ortho to the phenolic …
Number of citations: 479 pubs.acs.org

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